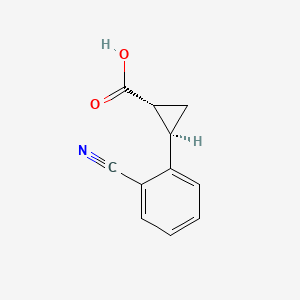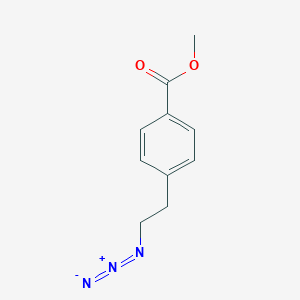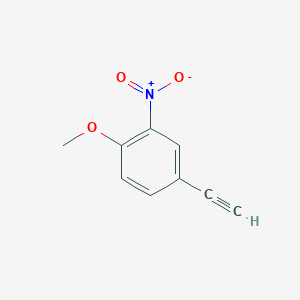
Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate
Descripción general
Descripción
Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate: is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol Methyl dihydroferulate or Methyl hydroferulate . This compound is a derivative of hydrocinnamic acid and is characterized by the presence of a hydroxyl group and a methoxy group on the phenyl ring.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the esterification of 3-hydroxy-3-(4-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a similar esterification process, often using advanced chemical reactors to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions, although this is less common.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 3-(4-methoxyphenyl)propionic acid.
Reduction: Reduced forms of the compound, although specific products depend on the reaction conditions.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate is used as an intermediate in organic synthesis and as a reagent in various chemical reactions. Biology: It has been studied for its potential biological activities, including antioxidant properties. Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions. Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress in biological systems. The molecular targets and pathways involved include various enzymes and signaling molecules related to oxidative stress and inflammation.
Comparación Con Compuestos Similares
Methyl 3-(4-hydroxyphenyl)propanoate: Similar structure but lacks the methoxy group.
Methyl 3-(3,4-dihydroxyphenyl)propanoate: Contains two hydroxyl groups on the phenyl ring.
Methyl 3-(4-methoxyphenyl)acrylate: Similar methoxy group but different functional group on the chain.
Uniqueness: Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate is unique due to its specific combination of hydroxyl and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2/h3-6,10,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSMILXGFSQOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















